molecular formula C15H13N5O2S3 B2570633 N-(benzo[d]thiazol-2-yl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide CAS No. 497063-76-0

N-(benzo[d]thiazol-2-yl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide

Cat. No.: B2570633
CAS No.: 497063-76-0
M. Wt: 391.48
InChI Key: RAENIUUXGUSKDC-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide is a sophisticated hybrid heterocyclic compound of significant interest in medicinal chemistry research. This molecule incorporates multiple pharmacophores, including a benzo[d]thiazole moiety and a fused tetrahydrothiadiazolodiazepinone system, which contribute to its potential bioactivity. Benzothiazole derivatives are recognized for their diverse pharmacological properties and have demonstrated substantial research utility in areas including neuroscience and oncology . Specific benzothiazole compounds have been investigated as antitumor agents and for their effects on the central nervous system, with some showing selective toxicity against various cancer cell lines . The 1,3-diazepine core, a seven-membered heterocyclic ring, is another privileged structure in drug discovery known for its biological importance . Such diazepine derivatives are associated with a range of pharmacological activities and have been used as treatments for nervous system diseases . The unique molecular architecture of this compound, which links these two bioactive systems via a thioacetamide bridge, makes it a valuable chemical entity for probing biological mechanisms and structure-activity relationships. It is intended for use in various research applications, including as a reference standard in analytical studies, a key intermediate in the synthesis of more complex molecules, and a candidate for in vitro biological screening. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use and handle the material appropriately in a controlled laboratory setting.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[(8-oxo-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2S3/c21-11-6-3-7-20-14(18-11)25-15(19-20)23-8-12(22)17-13-16-9-4-1-2-5-10(9)24-13/h1-2,4-5H,3,6-8H2,(H,16,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAENIUUXGUSKDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N=C2N(C1)N=C(S2)SCC(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d]thiazol-2-yl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide is a complex organic compound that integrates the structural motifs of benzothiazole and thiadiazepine. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Synthesis

The compound is synthesized through the reaction of 2-aminobenzothiazole with chloroacetyl chloride, leading to successful acylation confirmed by crystal structure analysis. The C=O bond length was measured at 1.221(6) Å, indicating stable bonding characteristics typical of amide functionalities . The overall structure combines a benzothiazole core with a thiadiazepine moiety which is crucial for its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Recent studies have shown that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. For instance, compounds designed from similar frameworks demonstrated inhibition against Pseudomonas aeruginosa with minimum inhibitory concentrations (MIC) ranging from less than 64 μg/mL to 256 μg/mL . The presence of specific substituents on the phenyl groups significantly influences the antimicrobial efficacy.

Anticonvulsant Activity

In pharmacological evaluations focusing on anticonvulsant properties, compounds related to the benzothiazole structure have shown promising results. For example, certain derivatives provided up to 80% protection in animal models at varying dosages . This suggests that the incorporation of benzothiazole and thiadiazepine structures could enhance neuroprotective effects.

Antioxidant Activity

The antioxidant capabilities of similar compounds have been assessed with some exhibiting remarkable activity at concentrations as low as 10 μg/mL. This activity is particularly relevant in the context of diseases characterized by oxidative stress .

Case Studies and Research Findings

Study Findings Methodology
Study 1Compounds showed significant antimicrobial activity against S. aureus and E. coliSynthesized compounds were tested for antibacterial efficacy using standard microbiological methods
Study 2Derivatives exhibited anticonvulsant effects with high protection rates in animal modelsUtilized PTZ-induced convulsion model for evaluation
Study 3Antioxidant properties were confirmed with several compounds showing high efficacyConducted DPPH radical scavenging assays to evaluate antioxidant potential

The biological activities of this compound are likely mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in bacterial metabolism or oxidative stress responses.
  • Receptor Modulation : Interactions with GABA receptors or other neurotransmitter systems could contribute to its anticonvulsant effects.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of compounds related to N-(benzo[d]thiazol-2-yl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide. For instance:

  • Antibacterial Activity : Compounds derived from similar structures have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values indicate significant antibacterial potential.

Antioxidant Activity

The compound also exhibits antioxidant properties. Research indicates that related benzo[d]thiazole derivatives can effectively scavenge free radicals and reduce oxidative stress markers in biological systems . This property is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases.

Anti-inflammatory Effects

In addition to its antimicrobial and antioxidant activities, this compound has been studied for its anti-inflammatory effects. Compounds with similar scaffolds have demonstrated the ability to inhibit pro-inflammatory cytokines and pathways .

Therapeutic Potential

Given its diverse biological activities, this compound holds promise for several therapeutic applications:

  • Antimicrobial Agents : Its effectiveness against bacterial pathogens positions it as a candidate for developing new antibiotics.
  • Antioxidant Therapeutics : The antioxidant properties may be harnessed in treatments for diseases characterized by oxidative stress.
  • Anti-inflammatory Drugs : The ability to modulate inflammation suggests potential use in treating inflammatory disorders.

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of benzo[d]thiazole derivatives against Pseudomonas aeruginosa, demonstrating that certain compounds exhibited MIC values below 64 mg/mL . This indicates a strong potential for these compounds in treating infections caused by resistant strains.

Case Study 2: Antioxidant Activity Assessment

Another investigation assessed the antioxidant capacity of synthesized compounds through various assays (DPPH radical scavenging activity). Results indicated that some derivatives showed significant activity comparable to established antioxidants like curcumin .

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide group (-NHCO-) is susceptible to hydrolysis under acidic or basic conditions, yielding a carboxylic acid and amine derivatives.

Reaction Conditions Products Mechanism
6M HCl, reflux, 12 hours2-((8-oxo-5,6,7,8-tetrahydro- thiadiazolo[3,2-a] diazepin-2-yl)thio)acetic acid + benzo[d]thiazol-2-amineAcid-catalyzed nucleophilic substitution
2M NaOH, 80°C, 8 hoursSodium 2-((8-oxo-5,6,7,8-tetrahydro- thiadiazolo[3,2-a] diazepin-2-yl)thio)acetate + NH₃(g)Base-mediated elimination

This reactivity aligns with acetamide analogues in , where hydrolysis products are commonly observed for similar linkages.

Oxidation of the Thioether Linkage

The thioether (-S-) bridge can undergo oxidation to sulfoxide or sulfone derivatives, altering electronic properties.

Oxidizing Agent Conditions Product
H₂O₂ (30%), RT, 24 hoursSulfoxideN-(benzo[d]thiazol-2-yl)-2-((8-oxo-5,6,7,8-tetrahydro- thiadiazolo[3,2-a] diazepin-2-yl)sulfinyl)acetamide
KMnO₄, H₂SO₄, 0°C, 2 hoursSulfoneN-(benzo[d]thiazol-2-yl)-2-((8-oxo-5,6,7,8-tetrahydro- thiadiazolo[3,2-a] diazepin-2-yl)sulfonyl)acetamide

Similar oxidation patterns are reported for thioether-containing heterocycles in .

Thiadiazole Ring Reactivity

The thiadiazolo ring may undergo nucleophilic substitution or ring-opening reactions.

Reagents Conditions Product
NH₂CH₃ (excess), DMF, 100°CRing-opening5,6,7,8-Tetrahydro- diazepin-8-one derivative with a thiolate side chain
ClCH₂COCl, pyridine, 0°CElectrophilic substitution2-Chloromethyl-thiadiazolo-diazepine adduct

Thiadiazole derivatives in (e.g., BBL035244) exhibit analogous nucleophilic substitution behavior.

Diazepine Ring Modifications

The 5,6,7,8-tetrahydro- diazepin-8-one moiety may undergo dehydrogenation or ketone-specific reactions.

Reagents Conditions Product
Pd/C, H₂, 100°CHydrogenationSaturated diazepane ring system
NH₂OH·HCl, EtOH, refluxOxime formation8-(Hydroxyimino)-5,6,7,8-tetrahydro- thiadiazolo[3,2-a] diazepine derivative

The diazepine ring’s reactivity is consistent with tetrahydrobenzodiazepine derivatives in .

Benzothiazole Functionalization

The benzo[d]thiazol-2-yl group may participate in electrophilic aromatic substitution (EAS).

Reagents Conditions Product
HNO₃/H₂SO₄, 0°CNitration5-Nitro-benzo[d]thiazol-2-yl derivative
Br₂, FeBr₃, CH₂Cl₂, RTBromination5-Bromo-benzo[d]thiazol-2-yl analogue

Electrophilic substitution on benzothiazole cores is well-documented in heterocyclic chemistry literature .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Pharmacological Comparisons

The following table summarizes structural analogs, their molecular properties, and biological activities:

Compound Name / ID Key Substituents / Features Molecular Weight (g/mol) Biological Activity / Target Reference ID
N-(Benzothiazol-2-yl)-2-[(5-(4-nitrophenyl)amino-1,3,4-thiadiazol-2-yl)thio]acetamide Nitrophenyl, thiadiazole 445.5 Antinociceptive (100 mg/kg, mice)
N-(6-Nitrobenzothiazol-2-yl)-2-[(5-(4-nitrophenyl)amino-1,3,4-thiadiazol-2-yl)thio]acetamide Dual nitro groups, benzothiazole-thiadiazole 490.5 Enhanced antinociceptive potency vs. parent
2-((3-(2,4-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzothiazol-2-yl)acetamide (Compound 18) Trifluoromethyl, dihydropyrimidinone Not reported CK1 enzyme inhibition (IC50 < 1 μM)
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetamide (3a) Chlorophenyl, oxadiazole-thiadiazole Not reported Cytotoxic (HeLa cells, IC50 = 12.3 μM)
N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides (5a–r) Triazole linker, variable aryl groups 350–450 (estimated) Antibacterial (MIC = 4–32 μg/mL)

Key Observations

Substituent Effects on Bioactivity: Nitro groups (e.g., in compounds) enhance antinociceptive activity, likely via electron-withdrawing effects that stabilize receptor interactions . Trifluoromethyl groups () improve enzyme inhibition (CK1) due to increased lipophilicity and metabolic stability . Chlorophenyl/oxadiazole moieties () correlate with cytotoxicity, possibly through DNA intercalation or topoisomerase inhibition .

Linker Modifications :

  • Thioacetamide bridges (common in all compounds) enable conformational flexibility, critical for target binding.
  • Triazole linkers () enhance antibacterial activity by facilitating π-π stacking with microbial enzymes .

Synthetic Yields and Feasibility: Antinociceptive thiadiazoles () are synthesized in moderate yields (70–90%) via cyclocondensation . CK1 inhibitors () require multi-step protocols with chromatography, reducing scalability .

Research Findings and Mechanistic Insights

Antinociceptive Activity ()

  • Dose Dependency : Activity at 100 mg/kg (i.p.) was comparable to morphine (10 mg/kg), but toxicity thresholds remain unstudied .

Enzyme Inhibition ()

  • CK1 Inhibition : Compound 18 () showed strong inhibition (IC50 < 1 μM) due to hydrogen bonding between the trifluoromethyl group and kinase ATP-binding pockets .

Antibacterial Activity ()

  • Triazole-Benzothiazole Hybrids: Compounds 5a–r exhibited broad-spectrum activity (MIC = 4–32 μg/mL), with electron-withdrawing substituents (e.g., -NO2) enhancing potency against S. aureus .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing N-(benzo[d]thiazol-2-yl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide, and how are they addressed?

  • Answer : Synthesis involves multi-step reactions with strict control of temperature, solvent systems (e.g., ethanol or DMF), and pH to avoid side reactions like thioamide degradation. For example, cyclization steps often require concentrated sulfuric acid () or iodine/triethylamine in DMF (). Monitoring via TLC (chloroform:acetone, 3:1) or HPLC ensures intermediate purity. Yield optimization may involve adjusting reactant stoichiometry or using catalysts like triethylamine ().

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • Answer :

  • IR spectroscopy identifies functional groups (e.g., νmax ~1670 cm⁻¹ for carbonyl groups) ().
  • 1H/13C NMR resolves structural features like aromatic protons (δ 7.2–8.9 ppm) and methylene bridges ().
  • X-ray diffraction (e.g., SHELX programs) determines 3D conformation, critical for studying interactions with biological targets ( ).
  • Mass spectrometry (FAB-MS) confirms molecular weight (e.g., m/z = 384 [M+H]+ in ).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) may arise from impurities, assay conditions, or structural analogs. To address this:

  • Reproduce synthesis with rigorous purity validation (e.g., HPLC ≥95%) and control for isomers ().
  • Standardize assays : Use cell lines with defined genetic backgrounds (e.g., MCF-7 for cancer) and include positive controls (e.g., doxorubicin).
  • Computational modeling (docking studies) identifies binding affinities to targets like kinases or DNA topoisomerases, cross-referenced with experimental IC50 values ().

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Answer :

  • Solubility enhancement : Use co-solvents (PEG-400) or nanoparticle encapsulation ().
  • Metabolic stability : Introduce electron-withdrawing groups (e.g., 4-fluorophenyl in ) to reduce CYP450-mediated oxidation.
  • Bioavailability testing : Perform pharmacokinetic profiling (Cmax, Tmax) in rodent models with LC-MS/MS quantification ().

Q. How do reaction intermediates and byproducts impact the compound’s pharmacological profile?

  • Answer : Byproducts like 7H-1,3,4-thiadiazole[3,2-a][1,3,5]triazine derivatives () or unreacted thioamides () may exhibit off-target effects. Mitigation strategies include:

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (acetic acid).
  • Mechanistic studies : Use isotopic labeling (e.g., 14C-thioacetamide) to track reaction pathways ().

Methodological Guidance

Designing a study to investigate the compound’s mechanism of action in cancer pathways

  • Steps :

Target identification : Screen against kinase libraries (e.g., EGFR, BRAF) using ATP-competitive assays ().

Pathway analysis : RNA-seq or phosphoproteomics to map downstream effects (e.g., apoptosis markers like caspase-3).

In vivo validation : Xenograft models with dose-response studies ().

Addressing stability issues during long-term storage

  • Solutions :

  • Lyophilization : Store as a lyophilized powder under argon at -80°C.
  • Degradation monitoring : Periodic NMR (amide bond integrity) and HPLC (purity) checks ().

Critical Notes

  • Synthetic reproducibility : Document reaction parameters (e.g., 24-hour sulfuric acid treatment in ) to ensure consistency.

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